碘甲基环丁烷

描述

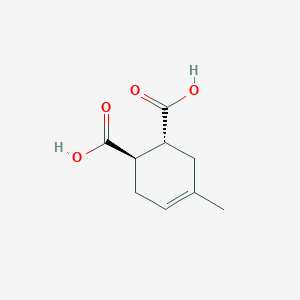

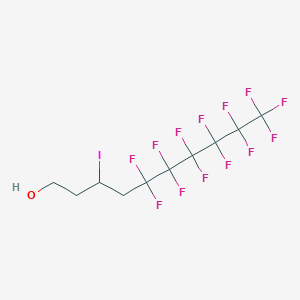

Iodomethylcyclobutane is a compound that is structurally related to cyclobutane, a four-membered carbon ring, but with an iodomethyl substituent. While the provided papers do not directly discuss iodomethylcyclobutane, they do provide insights into the properties and synthesis of related cyclobutane derivatives, which can be informative for understanding iodomethylcyclobutane.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the gem-dimethyl effect, which accelerates cyclization, is a significant factor in the synthesis of cyclobutane derivatives, as seen in the production of 1,1-dimethylcyclobutane . Additionally, the synthesis of 3,3-diarylcyclobutanones and 3,3-diarylcyclobutylamines using the TiCl4/R3N reagent system demonstrates the versatility of cyclobutane derivatives synthesis . The contractive synthesis of multisubstituted cyclobutanes from pyrrolidines using iodonitrene chemistry also highlights advanced methods in cyclobutane chemistry .

Molecular Structure Analysis

The molecular structure of cyclobutane and its derivatives is characterized by strain due to the small ring size. The cyclobutane molecule itself has been found to have nonplanar geometry with significant dihedral angles, which may vary depending on the substituents attached to the ring . The planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was studied, revealing a slightly distorted square-planar arrangement .

Chemical Reactions Analysis

Cyclobutane derivatives undergo various chemical reactions. For example, the cascade electrophilic iodocyclization is an efficient preparation method for 4-iodomethyl substituted tetrahydro-β-carbolines, showcasing the reactivity of cyclobutane derivatives towards iodine-promoted cyclization . This reaction is particularly relevant to the synthesis of iodomethylcyclobutane, as it involves the introduction of an iodine-containing substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The strain in the cyclobutane ring, as well as the nature of the substituents, affects the stability and reactivity of these compounds. For example, 1,1-dimethylcyclobutane is found to be less strained than cyclobutane, indicating that substituents can alleviate ring strain . The crystal structure analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provides insights into the intermolecular interactions and stability of cyclobutane derivatives in the solid state .

科学研究应用

1. Iodine Clocks in Materials Science

- Application Summary: Iodine clocks are chemical systems where iodine is a reaction product that becomes measurable after a certain time lag. These systems have potential applications in materials science, particularly for time-programming of supramolecular assembly and sol–gel transition .

- Methods of Application: The dynamic removal of iodine from these systems can have significant consequences for their reaction dynamics. This could be exploited for time-controlled autonomous dissipative self-assembly .

2. Cyclobutane-Containing Scaffolds in Biomedical Applications

- Application Summary: Cyclobutane-containing scaffolds are useful intermediates in the stereoselective synthesis of suitable candidates for biomedical purposes. They can be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands .

- Methods of Application: The common structural feature of all the synthesized products is the presence of a cis or trans-1,2- or cis-1,3-difunctionalized cyclobutane ring .

- Results or Outcomes: The research presents efficient and versatile synthetic methodologies for the preparation of products that are suitable candidates to be used in several fields including biomedical applications .

3. Bicyclobutanes in Chemical Science

- Application Summary: Bicyclobutanes (BCBs) are among the most structurally compact cyclic molecules known, yet despite their small size they have rich synthetic value because of their high strain energy .

- Methods of Application: The efforts of numerous laboratories in recent years have enabled BCBs to transition from curiosities of physical organic chemistry to modular building blocks for synthesis .

- Results or Outcomes: New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses .

4. Heterocyclic Compounds in Medicine

- Application Summary: Several compounds, mostly of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others, include heterocyclic components .

- Methods of Application: These heterocyclic components are present in more than 85% of all physiologically active chemical compounds .

- Results or Outcomes: The research presents efficient and versatile synthetic methodologies for the preparation of products that are suitable candidates to be used in several fields including biomedical applications .

5. Cyclobutane in Photovoltaics

- Application Summary: Recent research on cyclobutane has delved into its potential as an energy source .

- Methods of Application: Researchers are exploring its properties in the realm of photovoltaics – devices that convert light energy into electrical energy .

- Results or Outcomes: The research is ongoing and specific results or quantitative data are not provided in the summary .

6. Bicyclobutanes as Covalent Warheads

- Application Summary: Bicyclobutanes (BCBs) are among the most structurally compact cyclic molecules known, yet despite their small size they have rich synthetic value because of their high strain energy .

- Methods of Application: New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .

- Results or Outcomes: This review discusses the recent developments in the synthesis and functionalization of BCBs as well as the applications of these strained rings in synthesis and drug discovery .

7. Cyclobutane-Containing Natural Products

- Application Summary: Complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids and steroids, not only display fascinating architectures, but also show potent biological activities .

- Methods of Application: A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .

- Results or Outcomes: This review summarizes the recent progress in the cyclobutane-containing natural product synthesis with an emphasis on disconnection tactics employed to forge the four-membered rings .

8. Heterocyclic Compounds in Medicine

- Application Summary: Several compounds, mostly of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others, include heterocyclic components .

- Methods of Application: These heterocyclic components are present in more than 85% of all physiologically active chemical compounds .

- Results or Outcomes: The research presents efficient and versatile synthetic methodologies for the preparation of products that are suitable candidates to be used in several fields including biomedical applications .

安全和危害

Iodomethylcyclobutane is classified as a dangerous substance . It has hazard statements H226, H302, H315, H319, H335, indicating that it is flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its vapors, using it only in well-ventilated areas, and wearing protective clothing .

Relevant Papers Several papers related to the analysis of Iodomethylcyclobutane were found during the search . These papers cover various aspects such as synthesis, molecular structure, chemical reactions, and safety information. Further analysis of these papers could provide more detailed information about Iodomethylcyclobutane .

属性

IUPAC Name |

iodomethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHQLLOJOKZLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376700 | |

| Record name | (Iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Iodomethyl)cyclobutane | |

CAS RN |

16408-62-1 | |

| Record name | (Iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)